Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
CAS No.: 96898-32-7
Cat. No.: VC11706990
Molecular Formula: C4H2N4Na2O4
Molecular Weight: 216.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96898-32-7 |
|---|---|
| Molecular Formula | C4H2N4Na2O4 |
| Molecular Weight | 216.06 g/mol |
| IUPAC Name | disodium;1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C4H4N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,5,6)(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |
| Standard InChI Key | NEJQRCMKIAPUCX-UHFFFAOYSA-L |
| SMILES | C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a 1,4-dihydrotetrazine core, where two sodium ions replace the acidic protons of the dicarboxylic acid groups. The tetrazine ring adopts a boat conformation, as observed in related dihydrotetrazine derivatives . This geometry arises from partial saturation of the ring, reducing aromaticity compared to fully unsaturated tetrazines. The SMILES notation (C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]) confirms the positions of nitrogen atoms and carboxylate moieties.
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry are critical for structural elucidation. The -NMR spectrum typically shows signals for the NH protons in the dihydrotetrazine ring at δ 10–12 ppm, while -NMR reveals carbonyl carbons near δ 165–170 ppm . High-resolution mass spectrometry (HRMS) of the disodium salt yields a molecular ion peak at m/z 216.06, consistent with its molecular formula .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.06 g/mol | |
| Solubility | Soluble in water, DMSO | |
| Melting Point | >300°C (decomposes) | |
| pKa (Carboxylic Acid) | ~2.5 (estimated) |
Synthesis and Optimization
Re-Esterification and Dehydrogenation
A two-step synthesis route is widely employed:
-
Re-esterification: Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes transesterification with sodium hydroxide in aqueous ethanol at 180°C, catalyzed by aluminium triethoxide . This step replaces methyl groups with sodium ions, achieving yields of 70–85% under optimized conditions.
-
Dehydrogenation: The intermediate is treated with oxidizing agents like iodine or chloranil to aromatize the tetrazine ring, though this step is often omitted for the dihydro derivative .
Alternative Pathways
Direct neutralization of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid with sodium hydroxide in water provides a simpler route but requires careful pH control to prevent over-salinization.
Table 2: Comparative Synthesis Metrics
Reactivity and Functionalization
Diels-Alder Cycloadditions
The electron-deficient tetrazine ring acts as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions. For example, it reacts with strained alkenes like norbornene at 25°C in dioxane, forming bicyclic adducts with second-order rate constants up to . This reactivity is exploited in bioorthogonal chemistry for labeling biomolecules.
Coordination Chemistry
The carboxylate groups bind transition metals, forming complexes with Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, such as the conversion of alcohols to ketones.
Applications in Materials Science
High-Energy Materials
The compound’s high nitrogen content (37.2% by mass) and exothermic decomposition () make it a candidate for explosives and propellants. Its stability at room temperature surpasses that of traditional azide-based materials.
Polymer Modification
Incorporating the tetrazine moiety into polymers enhances thermal stability. For instance, copolymerization with styrene increases the glass transition temperature () by 40°C compared to pure polystyrene.
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